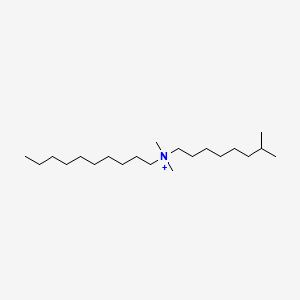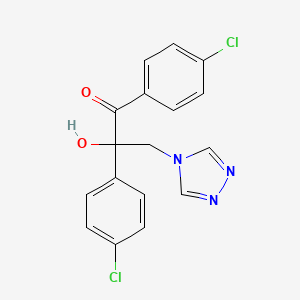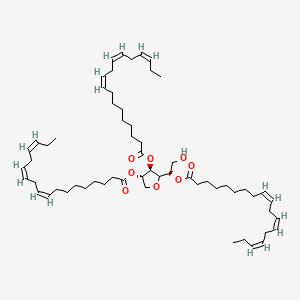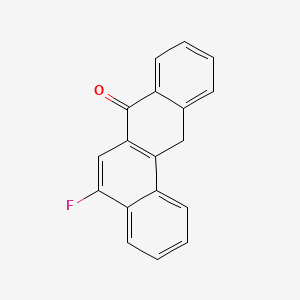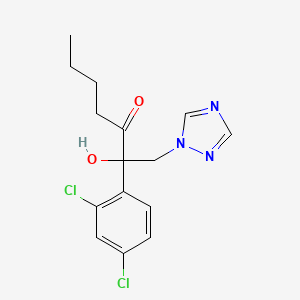![molecular formula C12H8ClN5O6S B12680495 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate CAS No. 94276-12-7](/img/structure/B12680495.png)
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate typically involves the diazotization of 2-chloro-4-[(3-nitrophenyl)diazenyl]aniline. This process includes the reaction of the aniline derivative with nitrous acid (HNO₂) in the presence of a mineral acid such as hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with hydrogen sulfate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halogens (e.g., iodine), or other nucleophiles.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide (KI) for halogenation or water for hydroxylation.
Coupling Reactions: Involve phenols or aromatic amines in alkaline conditions, often at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Reactions: Products include phenols, halogenated aromatic compounds, and other substituted aromatic derivatives.
Coupling Reactions: Products are azo compounds, which are widely used as dyes and pigments.
Applications De Recherche Scientifique
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: Employed in biochemical assays and as a labeling reagent for studying biological molecules.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. These reactions often involve the transfer of electrons and the formation of nitrogen gas as a byproduct .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-nitrophenol: Another chlorinated nitrophenol compound with similar chemical properties.
4-chloro-2-nitroaniline: Shares structural similarities and is used in similar applications.
2,6-dichloro-4-nitrophenol: A related compound with additional chlorine substituents.
Uniqueness
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it particularly valuable in the synthesis of azo compounds and other complex organic molecules.
Propriétés
Numéro CAS |
94276-12-7 |
|---|---|
Formule moléculaire |
C12H8ClN5O6S |
Poids moléculaire |
385.74 g/mol |
Nom IUPAC |
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
XRRAQYRLBWIDNQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
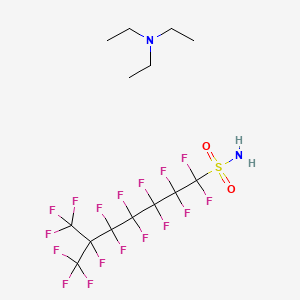
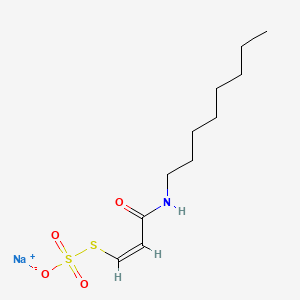
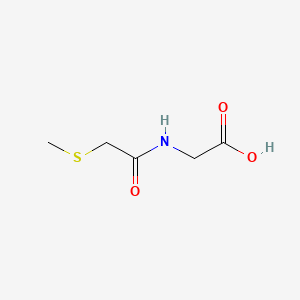
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
